3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one
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Overview
Description
3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a thiophene ring, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with thiophene-2-carbaldehyde, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Thiazole: Another heterocyclic compound with applications in dyes and pharmaceuticals.
Uniqueness
3-Cyclohexyl-2-mercapto-5-thiophen-2-ylmethylene-3,5-dihydro-imidazol-4-one is unique due to its combination of a cyclohexyl group, a thiophene ring, and a mercapto group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
(5E)-3-cyclohexyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,18)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFYARPCJWKKSQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CS3)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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